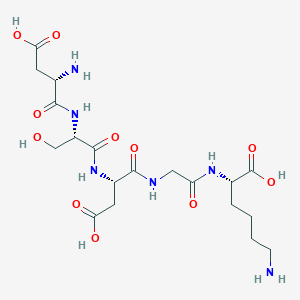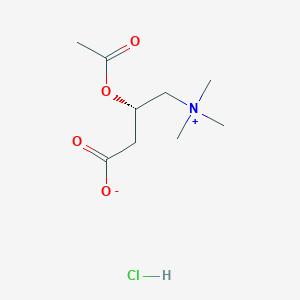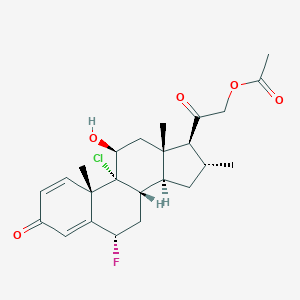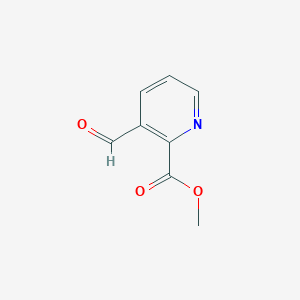![molecular formula C6H5N3O B144765 2-Methyloxazolo[4,5-d]pyrimidine CAS No. 129249-41-8](/img/structure/B144765.png)
2-Methyloxazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloxazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a fused pyrimidine derivative that possesses unique chemical properties that make it an attractive target for medicinal chemists. In
Wissenschaftliche Forschungsanwendungen
2-Methyloxazolo[4,5-d]pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. The compound has been shown to inhibit the activity of various enzymes, such as phosphodiesterase, protein kinase, and histone deacetylase, which are involved in several disease pathways. Moreover, 2-Methyloxazolo[4,5-d]pyrimidine has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-Methyloxazolo[4,5-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels. By inhibiting this enzyme, 2-Methyloxazolo[4,5-d]pyrimidine can modulate cellular responses to various stimuli, such as inflammation and immune activation.
Biochemische Und Physiologische Effekte
2-Methyloxazolo[4,5-d]pyrimidine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Moreover, 2-Methyloxazolo[4,5-d]pyrimidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyloxazolo[4,5-d]pyrimidine in lab experiments include its unique chemical properties, which make it an attractive target for medicinal chemists. The compound is relatively easy to synthesize and can be modified to improve its pharmacological properties. However, there are also some limitations to using 2-Methyloxazolo[4,5-d]pyrimidine in lab experiments. For example, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results. Moreover, the compound may have limited solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-Methyloxazolo[4,5-d]pyrimidine. One direction is to explore the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to synthesize and test new derivatives of 2-Methyloxazolo[4,5-d]pyrimidine with improved pharmacological properties. Moreover, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, the compound's safety and toxicity profile should be thoroughly investigated to assess its potential for clinical use.
Conclusion:
In conclusion, 2-Methyloxazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound possesses unique chemical properties and has been shown to exhibit a wide range of biological activities. However, further research is needed to fully understand the compound's mechanism of action and to assess its potential for clinical use.
Synthesemethoden
The synthesis of 2-Methyloxazolo[4,5-d]pyrimidine involves the condensation of 2-aminopyrimidine and ethyl 2-bromoacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Eigenschaften
CAS-Nummer |
129249-41-8 |
|---|---|
Produktname |
2-Methyloxazolo[4,5-d]pyrimidine |
Molekularformel |
C6H5N3O |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
2-methyl-[1,3]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H5N3O/c1-4-9-6-5(10-4)2-7-3-8-6/h2-3H,1H3 |
InChI-Schlüssel |
CTANASBIJLHKQH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2O1 |
Kanonische SMILES |
CC1=NC2=NC=NC=C2O1 |
Synonyme |
Oxazolo[4,5-d]pyrimidine, 2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)

